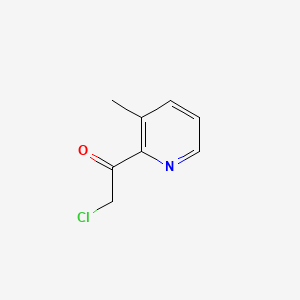

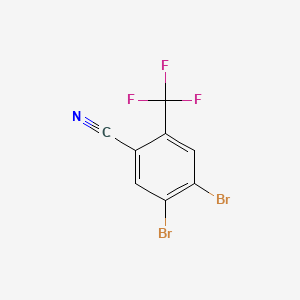

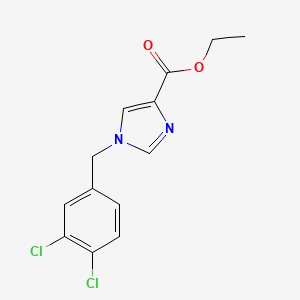

![molecular formula C9H13N3O3S B596666 [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid CAS No. 114960-69-9](/img/structure/B596666.png)

[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 1,3,4-thiadiazole, a heterocyclic nucleus that is a common and integral feature of a variety of natural products and medicinal agents . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of aminoguanidines with appropriate alpha-oxo-acids hydrates in glacial acetic acid . Another method involves the use of acidic NH deprotonation and lithium/bromine exchange method at −112°C to −97°C .Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, sulfur atom, and two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Chemical Reactions Analysis

The rapid pyrazole ring opening degradation of the unstable 7‐lithio‐4‐oxopyrazolo [5,1‐ ] [1,2,4]triazines at −97°C led to the formation of 2‐ (6‐ ‐butyl‐5‐oxo‐4,5‐dihydro‐1,2,4‐triazin‐3 (2)‐ylidene)acetonitriles .Scientific Research Applications

Larvicidal and Antimicrobial Applications

- Larvicidal and Antimicrobial Activities: A study detailed the preparation of various novel triazinone derivatives using [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid as a precursor. These derivatives exhibited significant growth inhibition against certain bacterial and fungal pathogens and also demonstrated mosquito larvicidal activity (Kumara et al., 2015).

Chemical Synthesis and Reactions

Amine Exchange Reactions

Another research explored the amine exchange reactions of a compound closely related to [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid, offering insights into the synthesis and potential applications of similar compounds in various chemical processes (Min’yan’ et al., 2010).

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds

Research focused on the synthesis of sulfanyl-substituted bicyclic dioxetanes using derivatives similar to [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid. These compounds exhibited potential for various applications, including base-induced chemiluminescence (Watanabe et al., 2010).

Synthesis and Applications in Organic Chemistry

- Synthesis of Novel Thiadiazolotriazin-4-ones: A study reported the synthesis of novel thiadiazolotriazin-4-ones using [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid and their potential applications, particularly in mosquito-larvicidal and antibacterial properties (Castelino et al., 2014).

Future Directions

properties

IUPAC Name |

2-[(6-tert-butyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-9(2,3)6-7(15)10-8(12-11-6)16-4-5(13)14/h4H2,1-3H3,(H,13,14)(H,10,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYAKCRGSYMBOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(NC1=O)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651804 |

Source

|

| Record name | [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |

CAS RN |

114960-69-9 |

Source

|

| Record name | [(6-tert-Butyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.